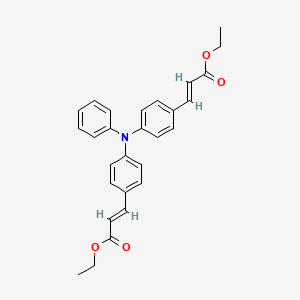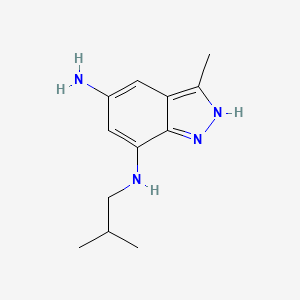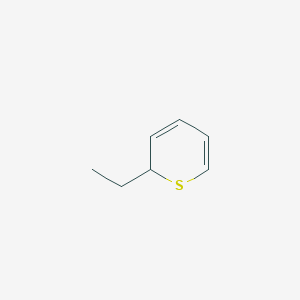
4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes two bromomethyl groups attached to a bipyridine core. This compound is often used in organic synthesis and has applications in materials science, coordination chemistry, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted bipyridines.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism by which 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and biological processes. The bipyridine core provides a rigid framework that enhances the stability and reactivity of the complexes formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar in structure but with chloromethyl groups instead of bromomethyl groups.
4,4’-Bis(methyl)-2,2’-bipyridine: Lacks the halogen atoms, leading to different reactivity and applications.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness
4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide is unique due to the presence of bromomethyl groups, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C12H11Br3N2 |
|---|---|
Molekulargewicht |
422.94 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10Br2N2.BrH/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12;/h1-6H,7-8H2;1H |
InChI-Schlüssel |
FEVPYVSZCDCNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)

